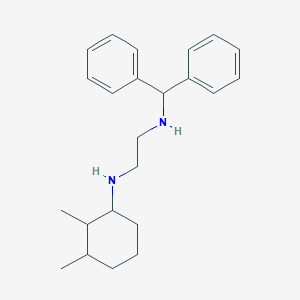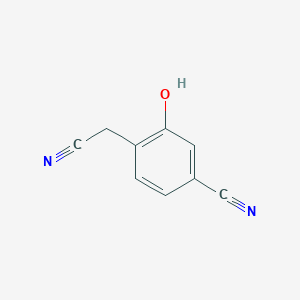![molecular formula C14H20O2S2 B14237146 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 344452-73-9](/img/structure/B14237146.png)
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-3,12-dithiabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing oxygen and sulfur atoms
Vorbereitungsmethoden
The synthesis of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition or activation. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound contains nitrogen atoms in place of sulfur, leading to different chemical properties and reactivity.
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another similar compound with nitrogen atoms, which affects its interactions and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
344452-73-9 |
|---|---|
Molekularformel |
C14H20O2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6,9-dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H20O2S2/c1-2-13-10-14(3-1)12-18-9-7-16-5-4-15-6-8-17-11-13/h1-3,10H,4-9,11-12H2 |
InChI-Schlüssel |
KQULGWYWKBXTOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSCC2=CC=CC(=C2)CSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


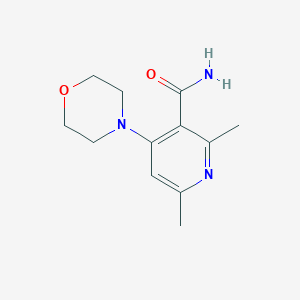

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
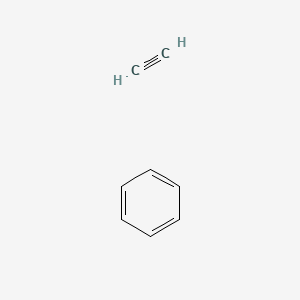
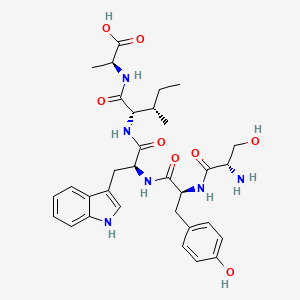
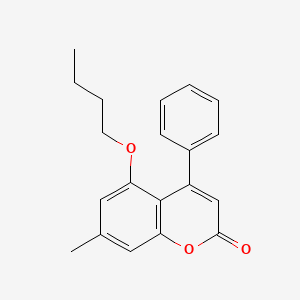
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)

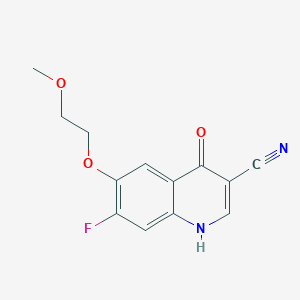
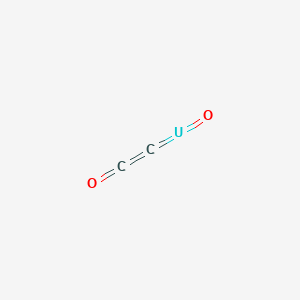
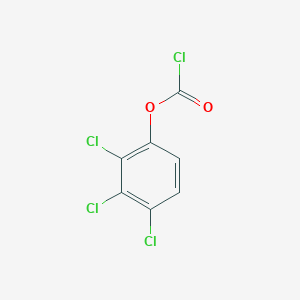
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
